![molecular formula C28H24N2OS B2381246 2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide CAS No. 862825-76-1](/img/structure/B2381246.png)
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide is a chemical compound that has gained attention due to its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound is part of a broader class of indole derivatives, which are synthesized using various techniques, such as the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole. This process is influenced by the redox potential of the starting amides and steric factors (Avdeenko et al., 2020).
Molecular Conformations : Studies have explored the molecular conformations and supramolecular assembly of similar N,2-diarylacetamides, providing insights into the structural and electronic properties of these compounds (Nayak et al., 2014).
Photophysical Studies : Some derivatives of this compound have been investigated for their photophysical properties, which are important for applications in fluorescence and optical sensing (Pereira et al., 2010).
Biological and Pharmacological Applications
Potential Anti-HIV Activity : Certain naphthalene derivatives, similar to the compound , have shown inhibitory activity against HIV, suggesting potential antiviral applications (Hamad et al., 2010).
Antibacterial Properties : Synthesized derivatives have demonstrated potent antibacterial effects, indicating their potential use in treating bacterial infections (Abbasi et al., 2015).
Inhibitors of 3-Mercaptopyruvate Sulfurtransferase : Some derivatives have been identified as inhibitors of the 3-MST enzyme, showing antiproliferative efficacy in colon cancer (Bantzi et al., 2021).
Anxiolytic Effects : Computational predictions and experimental confirmations have shown that certain indole derivatives exhibit significant anxiolytic activity (Lutsenko et al., 2013).
properties
IUPAC Name |
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2OS/c1-20-8-6-9-21(16-20)17-30-18-27(24-13-4-5-15-26(24)30)32-19-28(31)29-25-14-7-11-22-10-2-3-12-23(22)25/h2-16,18H,17,19H2,1H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGMGJIWLGMGOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

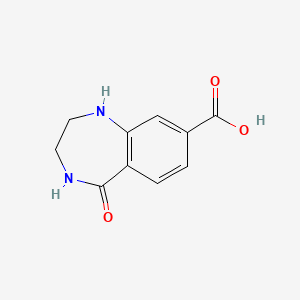
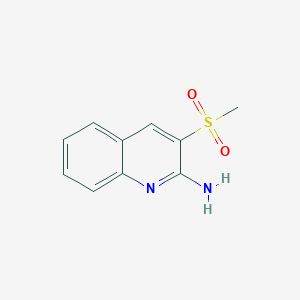
![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2381168.png)
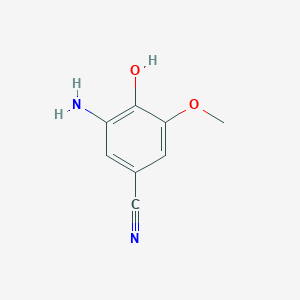
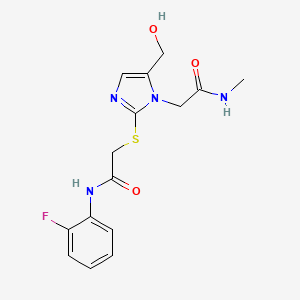
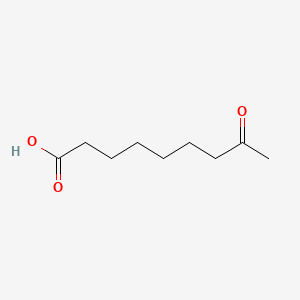
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide](/img/structure/B2381173.png)
![diethyl (E,4E)-4-[amino-[4-(2,6-dimethylphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2381175.png)
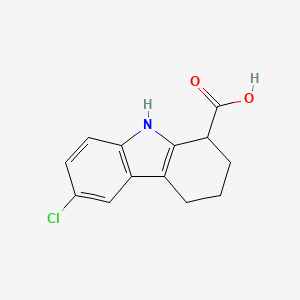
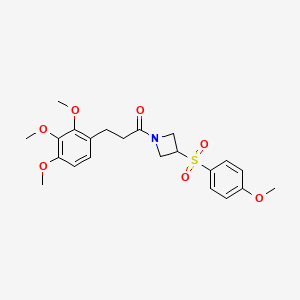
![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)
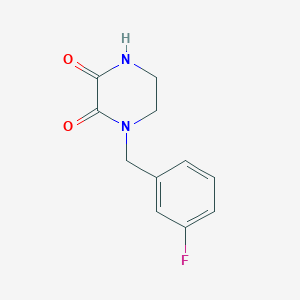
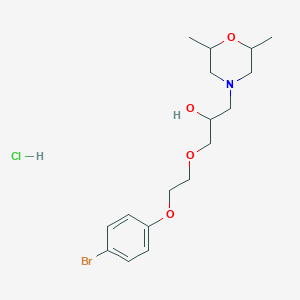
![(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2381185.png)